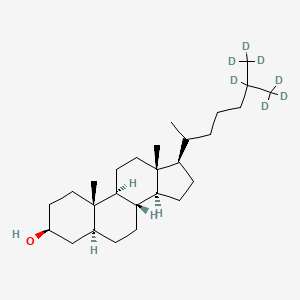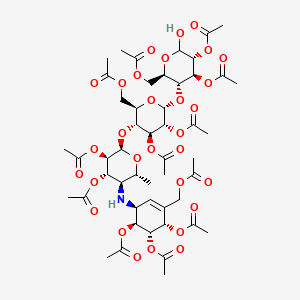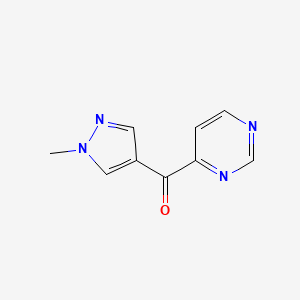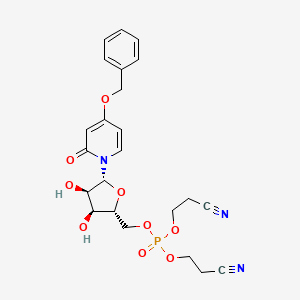
1-Acetylazetidine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylazetidine-3-carbohydrazide is a chemical compound with the molecular formula C6H8N4O2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylazetidine-3-carbohydrazide can be synthesized through several synthetic routes. One common method involves the reaction of 1-acetylazetidine-3-carbonitrile with hydrazine hydrate under specific conditions. The reaction typically requires heating the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the carbohydrazide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 1-Acetylazetidine-3-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or amides.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted azetidines.
Scientific Research Applications
1-Acetylazetidine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition or activation.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Acetylazetidine-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Acetylazetidine-3-carbonitrile
1-Acetylazetidine-3-carboxamide
1-Acetylazetidine-3-thiol
This comprehensive overview provides a detailed understanding of 1-Acetylazetidine-3-carbohydrazide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H11N3O2 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-acetylazetidine-3-carbohydrazide |
InChI |
InChI=1S/C6H11N3O2/c1-4(10)9-2-5(3-9)6(11)8-7/h5H,2-3,7H2,1H3,(H,8,11) |
InChI Key |
ZPRXGPZZRZFXDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Chloromethyl)-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane-d4](/img/structure/B15352085.png)

![4-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B15352107.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15352112.png)





![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B15352148.png)
